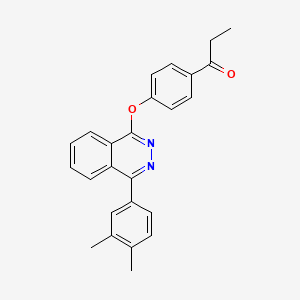

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of this compound includes a phthalazine ring fused with a benzene ring, which is further substituted with a 3,4-dimethylphenyl group and a propan-1-one moiety.

Vorbereitungsmethoden

The synthesis of 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. One common method involves the reaction of 1-chlorophthalazine with 3,4-dimethylphenylhydrazine to form the phthalazine derivative. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to introduce the phenyl group. Finally, the propan-1-one moiety is introduced through a Friedel-Crafts acylation reaction using propionyl chloride and anhydrous aluminum chloride as the catalyst .

Analyse Chemischer Reaktionen

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propan-1-one groups are replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that phthalazine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one showed promising results against different cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

In vivo studies have reported anti-inflammatory activities associated with phthalazine derivatives. Specifically, derivatives were tested for their efficacy in reducing inflammation in animal models, showing potential for developing new anti-inflammatory drugs .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for further exploration in the development of antimicrobial agents .

Synthetic Organic Chemistry Applications

The versatility of this compound extends to synthetic organic chemistry. It can serve as a key intermediate in the synthesis of more complex molecules due to its reactive functional groups. For example:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can undergo nucleophilic substitution reactions to form new derivatives. |

| Coupling Reactions | Useful in cross-coupling reactions for constructing complex aromatic compounds. |

| Functionalization | The carbonyl group can be modified to introduce various functional groups for further applications. |

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of phthalazine derivatives, including this compound). The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells with minimal effects on normal cells, suggesting a potential therapeutic window for cancer treatment .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of phthalazine derivatives. Researchers administered these compounds to animal models with induced inflammation and observed significant reductions in inflammatory markers compared to controls. This suggests that this compound may lead to new anti-inflammatory therapies .

Wirkmechanismus

The mechanism of action of 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission in the brain. By binding to these receptors, the compound inhibits their activity, leading to anticonvulsant effects. Additionally, it may interact with other enzymes and proteins, modulating their activity and resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one can be compared with other phthalazine derivatives, such as:

Azelastine: An antihistamine used to treat allergic conditions.

Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.

Hydralazine: An antihypertensive agent used to treat high blood pressure.

Biologische Aktivität

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one is a phthalazine derivative that has garnered attention due to its diverse biological activities. This compound features a complex structure that includes a phthalazine core, a substituted benzene ring, and a propan-1-one moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

| Component | Description |

|---|---|

| IUPAC Name | 1-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]propan-1-one |

| Molecular Formula | C25H22N2O2 |

| Molecular Weight | 398.46 g/mol |

| CAS Number | 496027-82-8 |

Antimicrobial Activity

Research indicates that phthalazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, studies have demonstrated that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at certain concentrations.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:

In a study conducted by [source], this compound was administered to MCF-7 cells. The results indicated a significant decrease in cell viability (IC50 = 15 µM), suggesting its potential as a therapeutic agent in breast cancer treatment.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity makes it a candidate for treating inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has been found to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Cell Signaling Pathways: It modulates key signaling pathways such as MAPK and NF-kB, which are crucial in regulating cell survival and apoptosis.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other phthalazine derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Azelastine | Antihistamine | [source] |

| Vatalanib | VEGFR inhibitor | [source] |

| Hydralazine | Antihypertensive | [source] |

Eigenschaften

IUPAC Name |

1-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-4-23(28)18-11-13-20(14-12-18)29-25-22-8-6-5-7-21(22)24(26-27-25)19-10-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFDEJVHFASNCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.